molecular formula C24H16ClN3O2 B2990569 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 902514-86-7

5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2990569
CAS RN: 902514-86-7
M. Wt: 413.86
InChI Key: JCUBUPHLGVQSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex, featuring a fused ring system and several functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic and optical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the fused ring system. For example, the benzyl and chlorophenyl groups might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antibacterial Activity

Compounds similar to 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline have been evaluated for their antibacterial activity. For instance, pyrazolo[3,4-d]pyrimidines have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

Another potential application is in anticancer research. Derivatives of benzodioxoles, which share a structural similarity with the compound , have been studied for their selectivity between cancer cells and normal cells .

Neurotoxicity Studies

Pyrazoline derivatives have been investigated for their neurotoxic potentials, such as effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . This suggests that 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline could be used in similar neurotoxicity studies.

Chemical Synthesis and Drug Design

The compound could be used in the synthesis of new chemical entities with potential biological activities. Sigma-Aldrich lists a structurally related compound with its applications in peer-reviewed papers and technical documents .

Pharmacological Research

Indole derivatives exhibit diverse biological activities and clinical applications . Given the structural complexity of 5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, it could be of interest in pharmacological research exploring new therapeutic agents.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Given the structural complexity and potential biological activity of this compound, it could be a promising candidate for further study. Future research could focus on elucidating its synthesis, properties, and biological activity, as well as exploring potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

8-benzyl-5-(4-chlorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c25-17-8-6-16(7-9-17)23-19-13-28(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)27-26-23/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUBUPHLGVQSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.